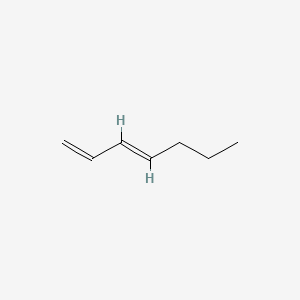
1,3-Heptadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Heptadiene is an organic compound with the molecular formula C7H12 . It is a conjugated diene, meaning it contains two double bonds separated by a single carbon-carbon bond. This structure imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method to synthesize 1,3-heptadiene involves the dehydration of alcohols. For instance, 1,7-heptanediol can be dehydrated to form this compound under acidic conditions.
Dehydrohalogenation of Alkyl Halides: Another method is the dehydrohalogenation of alkyl halides. For example, 1,7-dibromohexane can undergo dehydrohalogenation to produce this compound.
Industrial Production Methods:
Catalytic Processes: Industrial production of this compound often involves catalytic processes, such as the use of transition metal catalysts to facilitate the formation of the conjugated diene structure.
Polymerization Reactions: this compound can also be produced as a byproduct in the polymerization of other dienes, such as 1,3-butadiene.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1,3-heptadiene can undergo oxidation reactions to form various oxidized products, such as epoxides and diols.
Reduction: Reduction reactions can convert this compound into its saturated analog, heptane.
Substitution: Substitution reactions involving this compound typically result in the addition of functional groups to the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: Typical reducing agents include hydrogen gas (H2) and metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and strong acids are often used in substitution reactions.
Major Products Formed:
Epoxides: Oxidation of this compound can yield epoxides, which are valuable intermediates in organic synthesis.
Diols: Further oxidation of epoxides can produce diols, which are important in the production of polymers and pharmaceuticals.
Heptane: Reduction of this compound results in heptane, a hydrocarbon used as a solvent and fuel.
Scientific Research Applications
Chemistry: 1,3-heptadiene is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is employed in the study of biological systems, such as the investigation of enzyme-catalyzed reactions involving conjugated dienes.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of polymers, resins, and other materials that benefit from its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interactions: 1,3-heptadiene can interact with enzymes, influencing their activity and the biochemical pathways they regulate.
Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses and functions.
Mechanistic Details:
Oxidation Mechanism: The oxidation of this compound involves the addition of oxygen atoms to the double bonds, forming epoxides and diols.
Reduction Mechanism: Reduction involves the addition of hydrogen atoms to the double bonds, resulting in the formation of heptane.
Substitution Mechanism: Substitution reactions typically proceed through the addition of halogens or other substituents to the double bonds.
Comparison with Similar Compounds
1,3-Butadiene: Another conjugated diene with two double bonds, used extensively in the production of synthetic rubbers and plastics.
Isoprene: A diene with a similar structure, used in the manufacture of synthetic rubbers.
1,3-Pentadiene: A shorter conjugated diene, used in organic synthesis and polymer production.
Uniqueness:
1,3-Heptadiene: is unique due to its seven-carbon chain, which provides different physical and chemical properties compared to shorter dienes like 1,3-butadiene and 1,3-pentadiene.
Properties
CAS No. |
2384-92-1 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
(3E)-hepta-1,3-diene |
InChI |
InChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5,7H,1,4,6H2,2H3/b7-5+ |
InChI Key |
OGQVROWWFUXRST-FNORWQNLSA-N |
Isomeric SMILES |
CCC/C=C/C=C |
Canonical SMILES |
CCCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















